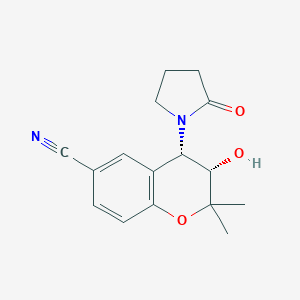
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran, also known as Ro 31-8220, is a synthetic compound that belongs to the family of benzopyran derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in scientific research.
Mécanisme D'action
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes.
Effets Biochimiques Et Physiologiques
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anti-cancer agent. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in lab experiments is its high selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other cellular processes. However, (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has also been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, its high potency can make it difficult to determine optimal dosages for experiments.
Orientations Futures
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has shown promising results in various areas of research, including cancer, inflammation, and neurodegeneration. Future research could focus on optimizing dosages and delivery methods to minimize off-target effects and improve efficacy. Additionally, further studies could investigate the potential use of (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in combination with other drugs or therapies to enhance its effects.
Méthodes De Synthèse
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 is synthesized through a multi-step process that involves the reaction of 3,4-dihydro-2H-1-benzopyran with various reagents, including cyanogen bromide and 2-oxo-1-pyrrolidineacetamide. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been widely used in scientific research as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have significant effects on cell signaling pathways, making it a valuable tool for studying the mechanisms of various diseases.
Propriétés
Numéro CAS |
148811-94-3 |
|---|---|
Nom du produit |
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran |
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15-/m0/s1 |
Clé InChI |
TVZCRIROJQEVOT-GJZGRUSLSA-N |
SMILES isomérique |
CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

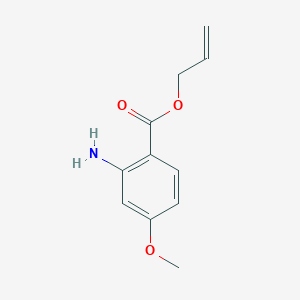

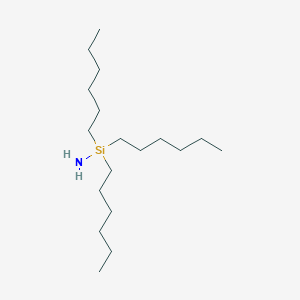
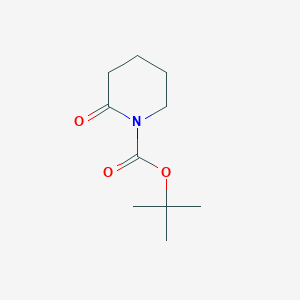



![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
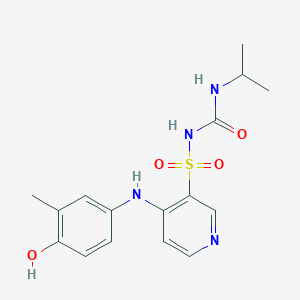
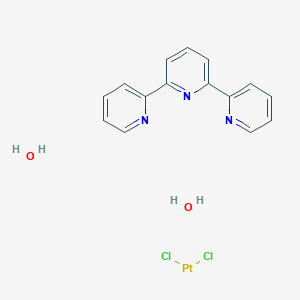

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)